A Comprehensive Technical Guide to 1-(2-Methylfuran-3-carbonyl)piperazine: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 1-(2-Methylfuran-3-carbonyl)piperazine: Synthesis, Characterization, and Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methylfuran-3-carbonyl)piperazine, a heterocyclic building block of significant interest to the chemical and pharmaceutical sciences. This molecule uniquely combines the structural features of a 2-substituted furan ring with the versatile piperazine scaffold, linked by a robust amide bond. Such motifs are prevalent in a wide array of biologically active compounds. This document details the molecule's physicochemical properties, presents validated, step-by-step protocols for its selective synthesis, and discusses the mechanistic principles that ensure high yields of the desired mono-acylated product. Furthermore, we explore the standard analytical techniques for its characterization, potential derivatization pathways, and its applications as a key intermediate in drug discovery and materials science. This guide is intended to serve as an essential resource for researchers aiming to leverage this compound in their synthetic programs.
Introduction: The Strategic Value of Furan-Piperazine Scaffolds
In the landscape of modern medicinal chemistry, both the furan and piperazine rings are considered "privileged scaffolds". The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a cornerstone of numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] Its two nitrogen atoms offer distinct points for chemical modification, allowing for the fine-tuning of a molecule's biological activity and physical properties.
The furan ring, an aromatic five-membered heterocycle, serves as a versatile bioisostere for phenyl rings and other aromatic systems. Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing ligands for various biological targets. The combination of these two scaffolds in 1-(2-Methylfuran-3-carbonyl)piperazine creates a bifunctional intermediate of considerable strategic importance. The secondary amine of the piperazine ring provides a reactive handle for introducing further diversity, making it an ideal starting point for library synthesis and lead optimization campaigns. This guide offers an in-depth exploration of its synthesis, characterization, and utility.
Physicochemical and Structural Properties
1-(2-Methylfuran-3-carbonyl)piperazine is most commonly handled in its hydrochloride salt form for improved stability and handling characteristics.[2][3][4] The fundamental properties of the compound are summarized below.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2-methylfuran-3-yl)(piperazin-1-yl)methanone | - |
| Synonym(s) | 1-(2-methyl-3-furoyl)piperazine | [2] |
| CAS Number | 1193388-14-5 (Hydrochloride Salt) | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₂ (Free Base) C₁₀H₁₅ClN₂O₂ (HCl Salt) | [2][3][4] |
| Molecular Weight | 194.23 g/mol (Free Base) 230.69 g/mol (HCl Salt) | [2][3][4] |
| SMILES | Cc1occc1C(=O)N1CCNCC1 (Free Base) | [3] |
| InChIKey | LIJJCJWYBUOCNB-UHFFFAOYSA-N (HCl Salt) | [2][3] |
| Physical Form | Powder | [2] |
| Storage | Room Temperature | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 1-(2-Methylfuran-3-carbonyl)piperazine involves the acylation of piperazine with 2-methyl-3-furoic acid. The primary challenge in this reaction is controlling selectivity to favor the desired mono-acylated product over the di-acylated byproduct.[5][6] Since piperazine is a symmetric diamine, both nitrogen atoms possess similar nucleophilicity, making statistical mixtures common without careful control of reaction conditions.
Several robust strategies have been developed to overcome this challenge. We present two highly effective and scalable protocols below.
Caption: General workflow for the synthesis of the target compound.
Protocol 1: Mono-acylation via In Situ Mono-protonation and CDI Activation
This one-pot method is efficient and avoids the need for protecting groups. The core principle involves selectively deactivating one of the piperazine nitrogens by protonation, thereby directing acylation to the remaining free, nucleophilic nitrogen.[5][7] 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent that converts the carboxylic acid into a highly reactive acyl-imidazole intermediate, with the only byproducts being carbon dioxide and imidazole.[8]
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-3-furoic acid (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM. Add solid 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 60-90 minutes. The completion of the activation is indicated by the cessation of CO₂ evolution.
-
Preparation of Piperazine Mono-salt: In a separate flask, dissolve piperazine (3-5 eq) in a suitable solvent (e.g., water or methanol). Carefully add one equivalent of a strong acid (e.g., HCl, 1 eq relative to piperazine) to generate the mono-protonated species in situ.
-
Acylation Reaction: Cool the activated acyl-imidazole solution to 0 °C. Slowly add the piperazine mono-salt solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water. Perform an acid-base extraction: extract the organic layer with 1M HCl (aq). The desired product will move to the aqueous layer. Wash the acidic aqueous layer with ethyl acetate to remove any di-acylated byproduct. Basify the aqueous layer to pH >10 with 2M NaOH (aq) and extract with dichloromethane (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure mono-acylated product.
Protocol 2: The Mixed Anhydride Method
This approach offers a convenient and highly efficient alternative, particularly for larger-scale synthesis.[9] It involves the in-situ formation of a mixed anhydride from the carboxylic acid and pivaloyl chloride (trimethylacetyl chloride). The steric bulk of the pivaloyl group helps to favor the formation of the desired mono-adduct.[9]
Step-by-Step Methodology:
-
Mixed Anhydride Formation: In a dry reaction vessel, dissolve 2-methyl-3-furoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C. Add pivaloyl chloride (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1-2 hours to form the mixed anhydride.
-
Acylation: In a separate flask, dissolve a large excess of piperazine (5-10 eq) in THF. Add this solution to the mixed anhydride slurry at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the residue using the same acid-base extraction procedure described in Protocol 1 to isolate the target compound.[9]
Spectroscopic Characterization and Structural Elucidation
The structural confirmation of 1-(2-Methylfuran-3-carbonyl)piperazine relies on a combination of standard spectroscopic techniques. The presence of the amide bond introduces a key conformational feature: restricted rotation around the C-N bond, which can lead to the observation of rotamers and result in broadened or duplicated signals in NMR spectra at room temperature.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Furan-H (C5-H) | δ 7.3-7.5 ppm (d) |
| Furan-H (C4-H) | δ 6.3-6.5 ppm (d) | |
| Furan-CH₃ | δ 2.3-2.5 ppm (s) | |
| Piperazine-H (adjacent to C=O) | δ 3.6-3.8 ppm (br m) | |
| Piperazine-H (adjacent to N-H) | δ 2.8-3.0 ppm (br m) | |
| Piperazine-NH | δ 1.5-2.5 ppm (br s, exchangeable) | |
| ¹³C NMR | Amide C=O | δ 162-165 ppm |
| Furan C-O (C2) | δ 155-158 ppm | |
| Furan C-H (C5) | δ 140-143 ppm | |
| Furan C-C=O (C3) | δ 118-122 ppm | |
| Furan C-H (C4) | δ 108-112 ppm | |
| Piperazine-C (adjacent to C=O) | δ 42-46 ppm (may be split/broad) | |
| Piperazine-C (adjacent to N-H) | δ 45-48 ppm | |
| Furan-CH₃ | δ 12-15 ppm | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 195.11 |
| IR Spectroscopy | Amide C=O stretch | 1630-1650 cm⁻¹ |
| N-H stretch (secondary amine) | 3250-3350 cm⁻¹ (broad) | |
| C-O-C stretch (furan) | 1050-1150 cm⁻¹ |
Applications in Drug Discovery and Materials Science
The true value of 1-(2-Methylfuran-3-carbonyl)piperazine lies in its role as a versatile synthetic intermediate. The exposed secondary amine on the piperazine ring is a nucleophilic site poised for a wide range of subsequent chemical transformations. This allows for the rapid generation of diverse molecular libraries for screening in drug discovery programs.
Caption: Potential derivatization pathways from the secondary amine.
Key derivatization reactions include:
-
N-Alkylation: Via reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.
-
N-Arylation: Through Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr) reactions.
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively.
Beyond pharmaceuticals, monoacylated piperazine derivatives have been noted for their potential in materials science, where the rigid amide functionality can impart high thermal stability, making them suitable for photoelectric materials.[9]
Safety and Handling
As a laboratory chemical, 1-(2-Methylfuran-3-carbonyl)piperazine hydrochloride requires standard safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Pictogram: GHS07 (Exclamation Mark).[2]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
1-(2-Methylfuran-3-carbonyl)piperazine is a high-value, strategically designed chemical building block. Its synthesis is well-established, with robust and scalable protocols available to control the critical mono-acylation step. The presence of a reactive secondary amine on the piperazine ring, coupled with the distinct properties of the 2-methylfuran moiety, makes it an exceptionally useful intermediate for creating diverse and complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a powerful tool for accelerating innovation and developing novel chemical entities.
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